3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride
Overview
Description
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5 It is a derivative of DL-erythro-Droxidopa, modified with benzyl groups at the 3 and 4 positions and converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves a two-step process:
Formation of 3,4-Di-O-benzyl DL-erythro-Droxidopa: DL-erythro-Droxidopa is reacted with benzyl alcohol under acidic conditions to introduce benzyl groups at the 3 and 4 positions.
Conversion to Hydrochloride Salt: The resulting 3,4-Di-O-benzyl DL-erythro-Droxidopa is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This may include the use of specialized reactors and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the parent DL-erythro-Droxidopa.
Scientific Research Applications
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a prodrug.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves its conversion to norepinephrine, a neurotransmitter. This conversion is facilitated by enzymatic processes in the body. The compound acts as a prodrug, meaning it is metabolized into an active form that exerts its effects. The molecular targets and pathways involved include adrenergic receptors and the biosynthetic pathway of catecholamines.
Comparison with Similar Compounds
Similar Compounds
DL-erythro-Droxidopa: The parent compound without benzyl modifications.
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Norepinephrine: The active neurotransmitter produced from the metabolism of the compound.
Uniqueness
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is unique due to its benzyl modifications, which enhance its stability and bioavailability compared to its parent compound. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747592 | |
Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73594-44-2 | |
Record name | D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73594-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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